molecular formula C32H34N4O8 B3016933 methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 899916-50-8

methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No. B3016933
CAS RN: 899916-50-8
M. Wt: 602.644
InChI Key: QJKNSKJUTWRILY-UHFFFAOYSA-N
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Description

The compound “methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate” is a complex organic molecule. It appears to contain a quinazolinone moiety, which is a heterocyclic compound . The compound also contains a dimethoxyphenyl group, which is a phenyl ring substituted with two methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinazolinone moiety would contribute a bicyclic ring structure, while the dimethoxyphenyl group would add additional ring structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinazolinone and dimethoxyphenyl groups. The carbonyl groups in the quinazolinone moiety could potentially undergo reactions such as nucleophilic addition. The methoxy groups on the phenyl ring could direct electrophilic aromatic substitution reactions to certain positions on the ring .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antimicrobial Activities : One study focuses on the synthesis and characterization of new quinazolines as potential antimicrobial agents, suggesting their effectiveness against various bacteria and fungi (Desai, Shihora, & Moradia, 2007).
  • Heterocyclic Systems Preparation : Another research discusses the preparation of heterocyclic systems from methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, showcasing their utility in synthesizing various compounds (Selič, Grdadolnik, & Stanovnik, 1997).

Antimicrobial and Antifungal Activities

  • Novel Quinazolinone Derivatives : A study presents the synthesis and antimicrobial activity of novel quinazolinone derivatives, highlighting their potential in fighting microbial infections (Habib, Hassan, & El‐Mekabaty, 2012).

Antitumor Activity

  • Antitumor Potential : Research on 3-benzyl-substituted-4(3H)-quinazolinones demonstrates significant in vitro antitumor activity, indicating the promise of these compounds in cancer therapy (Al-Suwaidan et al., 2016).

Tubulin Polymerization Inhibition

  • Cancer Cell Growth Inhibition : A study identifies methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor, highlighting its potential to inhibit cancer cell growth (Minegishi et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

properties

CAS RN

899916-50-8

Molecular Formula

C32H34N4O8

Molecular Weight

602.644

IUPAC Name

methyl 2-[[2-[3-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C32H34N4O8/c1-42-26-15-14-21(19-27(26)43-2)16-17-33-28(37)13-8-18-35-30(39)23-10-5-7-12-25(23)36(32(35)41)20-29(38)34-24-11-6-4-9-22(24)31(40)44-3/h4-7,9-12,14-15,19H,8,13,16-18,20H2,1-3H3,(H,33,37)(H,34,38)

InChI Key

QJKNSKJUTWRILY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC)OC

solubility

not available

Origin of Product

United States

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